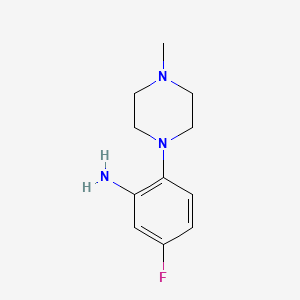5-Fluoro-2-(4-methylpiperazin-1-yl)aniline
CAS No.: 869944-01-4
Cat. No.: VC5580871
Molecular Formula: C11H16FN3
Molecular Weight: 209.268
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 869944-01-4 |
|---|---|
| Molecular Formula | C11H16FN3 |
| Molecular Weight | 209.268 |
| IUPAC Name | 5-fluoro-2-(4-methylpiperazin-1-yl)aniline |
| Standard InChI | InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |
| Standard InChI Key | MEVYGYSJGBINCG-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with a fluorine atom at position 5 and a 4-methylpiperazine group at position 2. The piperazine moiety introduces a six-membered ring containing two nitrogen atoms, one of which is methylated. This configuration enhances the molecule’s solubility in polar solvents and its ability to participate in hydrogen bonding, which is critical for interactions with biological targets .
The SMILES representation of the compound is CN1CCN(CC1)C2=C(C=C(C=C2)F)N, which encodes the connectivity of the 4-methylpiperazine group to the aniline ring. The InChIKey MEVYGYSJGBINCG-UHFFFAOYSA-N serves as a unique identifier for its stereochemical and structural features .
Physicochemical Data
The compound’s predicted collision cross section (CCS) values vary depending on the adduct formed during mass spectrometric analysis. Key CCS values include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 210.14011 | 147.8 |
| [M+Na]+ | 232.12205 | 159.6 |
| [M+NH4]+ | 227.16665 | 155.6 |
| [M-H]- | 208.12555 | 150.3 |
These values are critical for its identification in analytical workflows, particularly in high-resolution mass spectrometry (HRMS) .
Synthesis and Manufacturing
Industrial-Scale Production
Scalable synthesis would prioritize cost efficiency and yield optimization. Continuous flow reactors could enhance reaction control, while in-line purification systems (e.g., simulated moving bed chromatography) would ensure high purity. Industrial processes may also leverage green chemistry principles, such as solvent recycling and catalytic recovery .
Analytical Characterization
Mass Spectrometry
The molecular ion peak ([M+H]+) at m/z 210.14011 is consistent with its molecular formula. Fragmentation patterns typically involve loss of the piperazine moiety () and subsequent decomposition of the aromatic ring .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s piperazine and fluorine groups make it a valuable intermediate in drug discovery. Piperazine derivatives are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants, while fluorine enhances metabolic stability and target binding .
Kinase Inhibitor Development
Fluorinated anilines are key components of kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites. For example, analogs of this compound have been investigated as inhibitors of EGFR and VEGFR kinases in cancer therapy .
Future Perspectives and Research Directions
Bioactivity Studies
Future research should explore the compound’s pharmacological potential, including screening against antimicrobial targets or neurological receptors. Molecular docking studies could predict its affinity for enzymes like acetylcholinesterase or monoamine oxidases .
Process Optimization
Developing enantioselective synthetic routes or biocatalytic methods could improve efficiency. Additionally, derivatization studies (e.g., introducing sulfonamide or acyl groups) may yield novel analogs with enhanced bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume